molecular formula C12H16O3 B8149091 [1-(4-Methoxy-phenoxymethyl)-cyclopropyl]-methanol

[1-(4-Methoxy-phenoxymethyl)-cyclopropyl]-methanol

Cat. No.: B8149091
M. Wt: 208.25 g/mol
InChI Key: OFNAVJVLMBLLBU-UHFFFAOYSA-N
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Description

[1-(4-Methoxy-phenoxymethyl)-cyclopropyl]-methanol is an organic compound with a unique structure that combines a cyclopropyl ring with a methoxy-phenoxymethyl group

Properties

IUPAC Name

[1-[(4-methoxyphenoxy)methyl]cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-10-2-4-11(5-3-10)15-9-12(8-13)6-7-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNAVJVLMBLLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxy-phenoxymethyl)-cyclopropyl]-methanol typically involves the reaction of cyclopropylmethanol with 4-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated processes can further enhance the scalability and cost-effectiveness of the production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxymethyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxymethyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Methoxy-phenoxymethyl)-cyclopropyl]-methanol is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a candidate for further research in drug development.

Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest that it may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, the compound is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of [1-(4-Methoxy-phenoxymethyl)-cyclopropyl]-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

    [1-(4-Methoxyphenyl)cyclopropyl]methanol: This compound shares a similar structure but lacks the phenoxymethyl group, resulting in different chemical and biological properties.

    4-Ethyl-2-methoxyphenol: Another related compound with a methoxy group, but with different substituents on the phenyl ring, leading to distinct reactivity and applications.

Uniqueness: [1-(4-Methoxy-phenoxymethyl)-cyclopropyl]-methanol is unique due to the presence of both the cyclopropyl and phenoxymethyl groups, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a versatile compound for various applications in research and industry.

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